molecular formula C23H29N3O2 B5563194 (1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one

(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one

Cat. No. B5563194
M. Wt: 379.5 g/mol
InChI Key: NRMWLVIKMZMNPD-ZWOKBUDYSA-N
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Description

(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound (1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one is 379.22597718 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Diazadi(and tri)thiacrown Ethers : Research by Bradshaw et al. (2001) involved synthesizing diazadi(or tri)thiacrown ethers containing quinoline side arms, closely related to the chemical structure of interest. This research aids in understanding the synthetic pathways and potential applications of such compounds in supramolecular chemistry (Bradshaw et al., 2001).

  • Chemical Transformations of Quinoline Derivatives : Sidhu et al. (1966) explored syntheses and transformations of s-triazolo[3,4-a]isoquinolines, which are structurally similar to the query compound. Their work contributes to understanding the chemical behavior and potential reactions of such quinoline derivatives (Sidhu, Naqui, & Iyengar, 1966).

Biological Applications and Potential

  • Anticancer Activity of Platinum(II) Complexes : Živković et al. (2018) investigated the anticancer potential of platinum(II) complexes with quinolinol derivatives. Understanding the interaction of these complexes with biological systems can shed light on the potential biomedical applications of structurally similar compounds (Živković et al., 2018).

  • Synthesis and Evaluation of Quinoline Derivatives for Anticancer Activity : Bondock & Gieman (2015) synthesized new 2-chloro-3-hetarylquinolines and evaluated their antibacterial and anticancer efficacy. Insights from this study are valuable for understanding the biological activities of compounds with quinoline cores (Bondock & Gieman, 2015).

  • Synthesis of Sparteine Surrogate : Dixon et al. (2006) synthesized a compound with a structure similar to the query compound, highlighting its potential in asymmetric synthesis and as a sparteine surrogate (Dixon, McGrath, & O’Brien, 2006).

properties

IUPAC Name

(1S,2S,9S)-11-[(6,8-dimethyl-4-oxo-1H-quinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-14-6-15(2)23-19(7-14)21(27)9-18(24-23)13-25-10-16-8-17(12-25)20-4-3-5-22(28)26(20)11-16/h6-7,9,16-17,20H,3-5,8,10-13H2,1-2H3,(H,24,27)/t16-,17-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMWLVIKMZMNPD-ZWOKBUDYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN3CC4CC(C3)C5CCCC(=O)N5C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN3C[C@@H]4C[C@@H](C3)[C@@H]5CCCC(=O)N5C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one

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